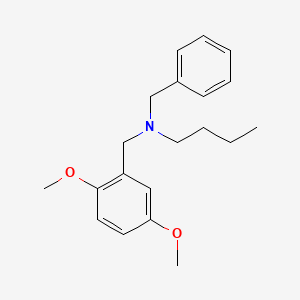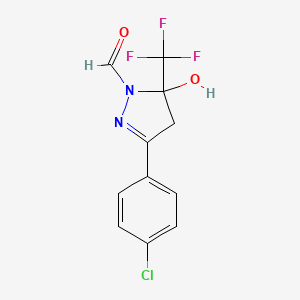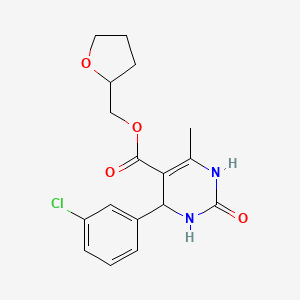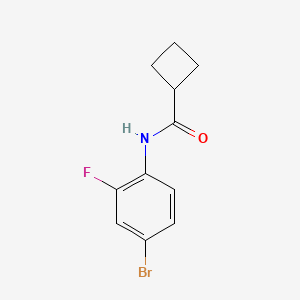
N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanamine, also known as benzylbutanamine or 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, the compound has also attracted attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用機序
Benzylbutanamine acts primarily as a partial agonist of the 5-HT2A receptor, but also has affinity for other serotonin and dopamine receptors. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways. This results in altered perception, mood, and cognition, as well as physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
Benzylbutanamine has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as changes in brain activity and connectivity. Physiological effects can include increased heart rate and blood pressure, pupil dilation, and changes in body temperature and respiratory rate.
実験室実験の利点と制限
Benzylbutanamine has several advantages for use in laboratory experiments, including its relatively simple synthesis, low toxicity, and well-characterized mechanism of action. However, there are also several limitations to its use, such as the potential for abuse and the lack of standardized dosing protocols. Additionally, the compound may have off-target effects on other receptors and neurotransmitter systems, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine. These include further studies on its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also interest in exploring the compound's effects on brain connectivity and network dynamics, as well as its interactions with other psychoactive substances. Finally, there is a need for standardized dosing protocols and safety guidelines to ensure the responsible use of N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine in both research and clinical settings.
合成法
The synthesis of N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-2-amino-propane, which is further benzylated using benzyl chloride to yield N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
科学的研究の応用
Benzylbutanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine may have antidepressant and anxiolytic effects, as well as potential for use in psychedelic-assisted therapy.
特性
IUPAC Name |
N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-21(15-17-9-7-6-8-10-17)16-18-14-19(22-2)11-12-20(18)23-3/h6-12,14H,4-5,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCSTRDWWMKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)



![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
